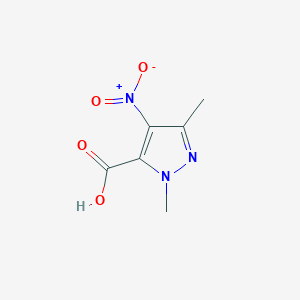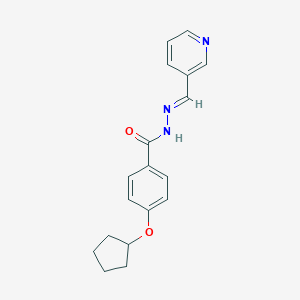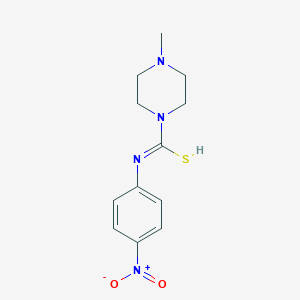
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
描述
“1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
科学研究应用
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . Its properties may facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.
Synthesis of Pyrazole Derivatives
It serves as a key intermediate in the synthesis of pyrazole derivatives, which are valuable in medicinal chemistry for their diverse biological activities . These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them significant for drug discovery.
Agricultural Chemistry
In agriculture, pyrazole derivatives, which can be synthesized using this compound, are used to develop new herbicides and pesticides. Their ability to disrupt biological pathways in pests makes them effective for crop protection .
Material Science
The compound’s role in material science involves the development of new materials with potential applications in various industries, including electronics and pharmaceuticals .
Environmental Science
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid may be used in environmental science research to study its degradation products and their environmental impact. Understanding its behavior in different ecosystems can inform safer chemical practices .
Chemical Synthesis
It is a versatile building block in chemical synthesis, contributing to the creation of complex molecules for various chemical industries . Its reactivity and stability under different conditions make it a valuable compound for synthetic chemists.
作用机制
Target of Action
Similar compounds have been shown to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
This interaction can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
The presence of functional groups like the carboxylic acid and nitro group could also influence its metabolism and excretion .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .
Action Environment
The action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and stability .
属性
IUPAC Name |
2,5-dimethyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTUAJONAXPWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361192 | |
| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
CAS RN |
3920-37-4 | |
| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3920-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B454621.png)
![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)
![4-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B454623.png)
![2-hydroxy-3,5-diisopropyl-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B454626.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454632.png)
![N-(3-{N-[(2,6-dichlorophenyl)acetyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B454634.png)
![2-hydroxy-3,5-diisopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}benzohydrazide](/img/structure/B454635.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454637.png)
![1-[4-(Benzyloxy)phenyl]-4-{3,5-bisnitrobenzoyl}piperazine](/img/structure/B454638.png)
![4-(cyclopentyloxy)-N'-[1-(4-ethylphenyl)ethylidene]benzohydrazide](/img/structure/B454640.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454641.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454642.png)